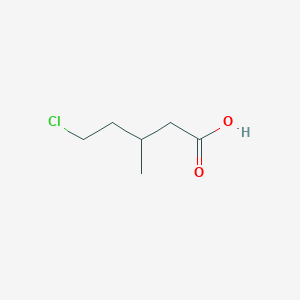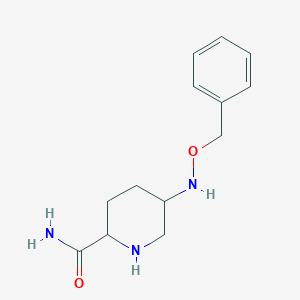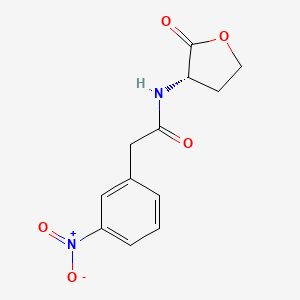
(1R,2R)-2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-olhydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including an amino group, a nitrophenyl group, and a phenylhexynol moiety. Its chiral centers contribute to its stereochemical properties, making it an interesting subject for studies in stereochemistry and chiral synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-olhydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Alkyne: The initial step involves the formation of the alkyne moiety through a coupling reaction, such as the Sonogashira coupling, between a phenylacetylene and an appropriate halide.
Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the alkyne intermediate.
Nitration: The nitrophenyl group is introduced through a nitration reaction, typically using nitric acid and sulfuric acid as reagents.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (1R,2R) configuration. This can be achieved through chiral chromatography or by using chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as crystallization and chromatography, are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2R)-2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can occur at the amino or nitro groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
(1R,2R)-2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-olhydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe in enzyme assays and receptor binding studies.
Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as chiral catalysts and ligands for asymmetric synthesis.
Mécanisme D'action
The mechanism of action of (1R,2R)-2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-olhydrochloride involves its interaction with specific molecular targets. The compound’s amino and nitrophenyl groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The phenylhexynol moiety may also contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
- (1S,2R)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol
- N-[(1R,2R)-1,3-Dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide
Uniqueness
(1R,2R)-2-Amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-olhydrochloride is unique due to its specific structural features, including the alkyne moiety and the combination of amino and nitrophenyl groups
Propriétés
Formule moléculaire |
C18H19ClN2O3 |
|---|---|
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
(1R,2R)-2-amino-6-(4-nitrophenyl)-1-phenylhex-5-yn-1-ol;hydrochloride |
InChI |
InChI=1S/C18H18N2O3.ClH/c19-17(18(21)15-7-2-1-3-8-15)9-5-4-6-14-10-12-16(13-11-14)20(22)23;/h1-3,7-8,10-13,17-18,21H,5,9,19H2;1H/t17-,18-;/m1./s1 |
Clé InChI |
DQQDOIRBXSOVJT-JAXOOIEVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H]([C@@H](CCC#CC2=CC=C(C=C2)[N+](=O)[O-])N)O.Cl |
SMILES canonique |
C1=CC=C(C=C1)C(C(CCC#CC2=CC=C(C=C2)[N+](=O)[O-])N)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


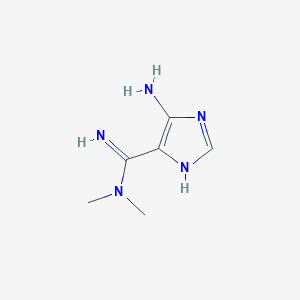
![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbohydrazide](/img/structure/B12826056.png)
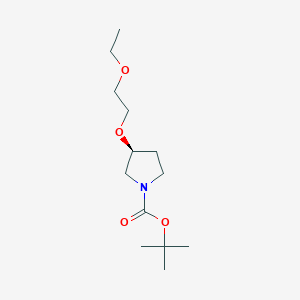
![Ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B12826063.png)
![2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanohydrazide](/img/structure/B12826077.png)
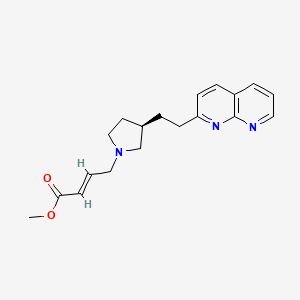

![N-[5,12-dihydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]acetamide](/img/structure/B12826088.png)

![8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12826090.png)
